2-Bromo-1-chloro-3-ethylbenzene
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Description
2-Bromo-1-chloro-3-ethylbenzene is an organobromine compound . It has a molecular weight of 219.51 . The IUPAC name for this compound is this compound . It is stored at room temperature and is a liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8BrCl/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. The compound consists of a benzene ring with bromine (Br), chlorine (Cl), and ethyl (C2H5) groups attached to it . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 219.51 .Safety and Hazards
This compound is associated with several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes. Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-chloro-3-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution , a reaction that allows it to maintain the aromaticity of the benzene ring . The general mechanism involves two steps :
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This pathway allows the compound to interact with the benzene ring without disrupting its aromaticity . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Pharmacokinetics
Based on its chemical structure, we can infer that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate formed in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the benzene ring, which is the target of the compound, can affect the efficacy of the reaction . Additionally, the compound’s physical form and storage temperature can also influence its stability and efficacy .
Properties
IUPAC Name |
2-bromo-1-chloro-3-ethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRKNLJCRIUGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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